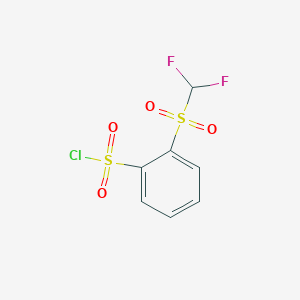

2-Difluoromethanesulfonylbenzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization of Polyfluoroalkoxysulfonyl Phthalonitriles

Researchers have explored the reaction of 1,2-dicyanobenzene-4-sulfonyl chloride with different polyfluoro alcohols, leading to the formation of 1,2-dicyano-4-polyfluoroalkoxysulfonyl benzenes. These compounds, upon tetramerization in the presence of zinc or cobalt salts, yield corresponding phthalocyanines. These polyfluoroalkoxysulfonyl groups were found to stabilize both HOMO and LUMO of the complexes, enhancing their electronic properties compared to their alkoxy- or polyfluoroalkoxy-substituted analogs (Kondratenko et al., 1999).

Carbonic Anhydrase Inhibitors

A study on the synthesis of carbonic anhydrase inhibitors highlighted the reaction of perfluoroalkyl/arylsulfonyl chlorides with aromatic/heterocyclic sulfonamides. These reactions produced compounds with potential as topical intraocular pressure-lowering agents. The study emphasized the potency of these compounds as inhibitors for various carbonic anhydrase isozymes, demonstrating their potential in developing novel antiglaucoma drugs (Scozzafava et al., 2000).

Trifluoromethylation and Derivatization

The utility of trifluoromethanesulfonyl chloride for identifying functional groups by fluorine-19 nuclear magnetic resonance spectrometry has been documented. This reagent facilitates the sulfonation of active hydrogen-containing compounds and forms stable compounds with tertiary nitrogen bases, offering a tool for detailed organic structural analysis (Shue & Yen, 1982).

Environmental Remediation

In the environmental domain, heat-activated persulfate oxidation of perfluorinated compounds, such as PFOA and PFOS, has been evaluated under conditions suitable for in-situ groundwater remediation. This process demonstrates a potential pathway for the remediation of groundwater contaminated with perfluorinated substances, although challenges such as the resistance of PFOS to degradation were noted (Park et al., 2016).

Propriétés

IUPAC Name |

2-(difluoromethylsulfonyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O4S2/c8-16(13,14)6-4-2-1-3-5(6)15(11,12)7(9)10/h1-4,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBATTYOFQLQST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)C(F)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Difluoromethanesulfonylbenzene-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2861310.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2861311.png)

![Methyl 3-[{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2861312.png)

![N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2861324.png)

![N-(2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2861325.png)

![10-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one](/img/structure/B2861326.png)

![(Z)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2861327.png)

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2861328.png)